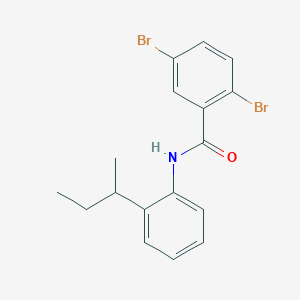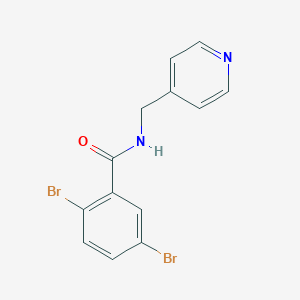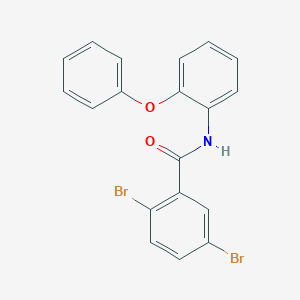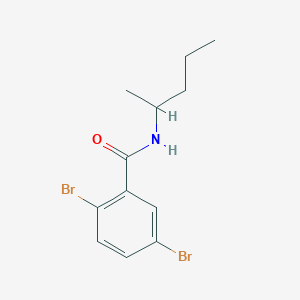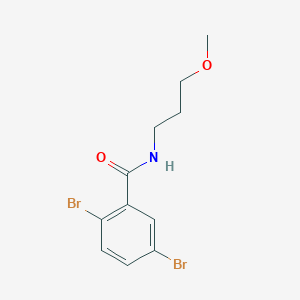![molecular formula C13H19NO2 B290671 N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
N-[3-(1-hydroxyethyl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-hydroxyethyl)phenyl]pentanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has also gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
N-[3-(1-hydroxyethyl)phenyl]pentanamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation in skeletal muscle, which results in improved endurance and fat burning. It also promotes the browning of white adipose tissue, which has been shown to have beneficial effects on metabolic health.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]pentanamide has been found to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1-hydroxyethyl)phenyl]pentanamide in lab experiments is its ability to improve endurance and fat burning, which can be useful in studying the effects of exercise on metabolic health. However, its use in animal studies has been controversial due to concerns about its potential carcinogenicity. Additionally, its effects on human health are not well understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]pentanamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of research is its effects on mitochondrial function and oxidative metabolism in skeletal muscle. Additionally, more research is needed to determine its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug in athletes and bodybuilders.
Métodos De Síntesis
The synthesis of N-[3-(1-hydroxyethyl)phenyl]pentanamide involves several steps, starting from the reaction of 3-bromopyruvic acid with 4-methoxybenzyl alcohol to form 4-methoxybenzyl 3-bromopyruvate. This intermediate is then reacted with 3-(1-hydroxyethyl)aniline to form the desired product, N-[3-(1-hydroxyethyl)phenyl]pentanamide.
Aplicaciones Científicas De Investigación
N-[3-(1-hydroxyethyl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models of obesity and diabetes. Additionally, it has been found to have anti-inflammatory and anti-atherosclerotic effects.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-[3-(1-hydroxyethyl)phenyl]pentanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-8-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,14,16) |
Clave InChI |
AYZWRABPAUXPRO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
SMILES canónico |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
Solubilidad |
33.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



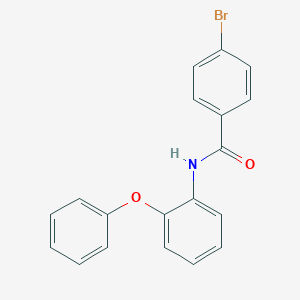
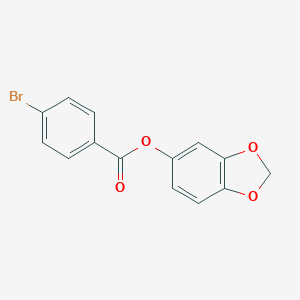

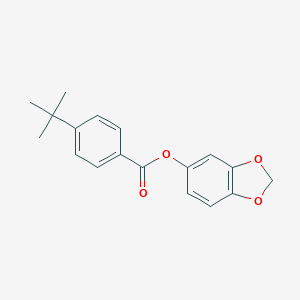
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)
![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
